molecular formula C20H26N2O B11817170 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine

Cat. No.: B11817170
M. Wt: 310.4 g/mol
InChI Key: ZSUXKBNWEBDMPG-UHFFFAOYSA-N
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Description

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at position 2 and a 1-isobutylpiperidin-2-yl moiety at position 3. This structure combines aromatic and alicyclic components, making it a candidate for pharmaceutical and agrochemical applications. The compound is synthesized via aryne chemistry, a method highlighted for its efficiency and environmental benignity in producing phenoxy-substituted pyridines .

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

5-[1-(2-methylpropyl)piperidin-2-yl]-2-phenoxypyridine

InChI

InChI=1S/C20H26N2O/c1-16(2)15-22-13-7-6-10-19(22)17-11-12-20(21-14-17)23-18-8-4-3-5-9-18/h3-5,8-9,11-12,14,16,19H,6-7,10,13,15H2,1-2H3

InChI Key

ZSUXKBNWEBDMPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with 1-isobutylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with phenol in the presence of a catalyst such as palladium on carbon to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with alcohol or amine groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s piperidine and phenoxy substituents are critical to its properties. Key structural analogs include:

Compound Name Substituents (Position 5 / Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine Isobutylpiperidine / Phenoxy C20H25N2O 309.43* Not Provided
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine Butylpiperidine / Isopropoxy C17H27N2O 276.42 1352536-45-8
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine Ethylpiperidine / Ethoxy C14H21N2O 234.34 1352500-25-4
5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine Isobutylpiperidine / Amine C14H23N3 233.35 1352500-60-7

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects: The phenoxy group (electron-withdrawing) may reduce electron density on the pyridine ring compared to alkoxy or amine substituents, influencing reactivity and binding interactions .

Physical Properties

Comparative physical data from structurally related compounds:

Compound Type Melting Point (°C) Molecular Weight (g/mol) Solubility Trends
2-Phenoxypyridine Derivatives 268–287 466–545 Low in water, high in DMSO
Piperidine-Substituted Pyridines 128–131 (e.g., 4-methyl-2-pyridinol) 109–331 Moderate in polar solvents

The target compound’s predicted higher molecular weight (309.43 g/mol) and bulky isobutyl group may reduce solubility compared to smaller analogs like 2-ethoxy derivatives .

Biological Activity

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a distinctive structure, combining a piperidine ring with a phenoxypyridine moiety. This unique arrangement contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine may act on various neurotransmitter systems, particularly the dopamine and serotonin receptors. Its interaction with these receptors suggests potential implications for treating conditions such as depression, anxiety, and other mood disorders.

Pharmacological Effects

  • Dopamine Receptor Modulation : Preliminary studies suggest that the compound may function as a modulator of dopamine receptors, particularly D2 and D3 subtypes. This modulation can influence behaviors associated with reward and motivation, making it relevant for conditions like Parkinson's disease and schizophrenia.
  • Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, which are crucial in mood regulation. This interaction could provide insights into its potential use in treating depression and anxiety disorders.
  • Neuroprotective Properties : Some studies have indicated that this compound exhibits neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Case Studies

  • Study on Dopaminergic Activity : A study conducted on rodent models demonstrated that administration of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine resulted in increased locomotor activity, suggesting enhanced dopaminergic signaling. This effect was dose-dependent and indicated potential applications in treating motor function disorders .
  • Serotonergic Effects : In another investigation focusing on mood disorders, the compound was shown to reduce depressive-like behaviors in animal models when administered chronically. The results pointed towards its efficacy in modulating serotonin levels .

Data Tables

Study Findings Implications
Rodent Model StudyIncreased locomotor activityPotential treatment for Parkinson's disease
Chronic AdministrationReduced depressive behaviorsPossible antidepressant effects

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